Prolintane-d5
Description
Introduction to Prolintane-d5
This compound is a deuterium-labeled analog of prolintane, characterized by the strategic replacement of five hydrogen atoms with deuterium isotopes within the molecular structure. This compound serves as an internal standard in analytical chemistry applications, particularly in liquid chromatography-mass spectrometry methods for the quantification of prolintane in biological samples. The deuterated analog maintains the essential chemical properties of the parent compound while providing the mass difference necessary for accurate analytical differentiation in mass spectrometric detection systems.
The compound is specifically designed to address the analytical challenges associated with matrix effects and recovery variations that commonly occur in biological sample analysis. As a stable isotope-labeled internal standard, this compound enables researchers and analytical laboratories to achieve reliable and reproducible results in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research applications. The strategic incorporation of deuterium atoms creates a molecular entity that behaves similarly to the parent compound during sample preparation and chromatographic separation while providing distinct mass spectrometric signatures for precise quantification.
Historical Development of Deuterated Analogs
The concept of deuterated drug analogs represents a sophisticated application of bioisosterism, where similar biological and chemical effects are achieved through strategic molecular modifications designed to confer superior analytical properties. The foundational work in deuterated molecules began with patent applications in the United States during the 1970s, establishing the legal and scientific framework for this specialized field of pharmaceutical chemistry. These early patents recognized the potential of deuterium substitution to modify pharmacokinetic properties and analytical characteristics of existing compounds.
The historical development of deuterated analogs gained significant momentum following the discovery of deuterium by Harold Urey in 1931, for which he received the Nobel Prize in 1934. The deuterium isotope effect became an important tool in elucidating chemical reaction mechanisms and understanding metabolic pathways. However, it required more than four decades for the first deuterated drug, Austedo (deutetrabenazine), to receive approval from the United States Food and Drug Administration. This milestone marked a turning point in the pharmaceutical industry's recognition of deuterated compounds as valuable therapeutic and analytical tools.
The applications of deuterium isotope effects have expanded considerably over time, now encompassing mechanistic studies of drug metabolism, pharmacokinetics, efficacy evaluation, tolerability assessment, bioavailability studies, and safety analysis. Biochemist and inventor Anthony Czarnik holds multiple patents for using deuterium substitution in drug discovery, having invented drugs such as deuterated lenalidomide and deuterated pioglitazone for clinical studies. This historical progression demonstrates the evolution from theoretical concepts to practical applications in modern analytical chemistry and pharmaceutical development.
Structural Relationship to Parent Compound Prolintane
Prolintane, the parent compound of this compound, is a central nervous system stimulant and norepinephrine-dopamine reuptake inhibitor belonging to the phenylalkylpyrrolidine family. The compound was originally developed in the 1950s and is structurally related to other pharmacologically active compounds including pyrovalerone, methylenedioxypyrovalerone, and propylhexedrine. Understanding the structural relationship between prolintane and its deuterated analog is essential for appreciating the analytical applications and chemical behavior of this compound.
The molecular structure comparison reveals the precise nature of deuterium incorporation in the labeled analog. Prolintane possesses the molecular formula C15H23N with a molecular weight of 217.36 grams per mole. In contrast, this compound maintains the same carbon and nitrogen framework but incorporates five deuterium atoms, resulting in the molecular formula C15H18D5N and an increased molecular weight of 222.38 grams per mole. This 5.02 mass unit difference provides the analytical distinction necessary for mass spectrometric differentiation while preserving the essential chemical and physical properties of the parent compound.
| Property | Prolintane | This compound |
|---|---|---|
| Molecular Formula | C15H23N | C15H18D5N |
| Molecular Weight | 217.36 g/mol | 222.38 g/mol |
| Mass Difference | - | +5.02 g/mol |
| Deuterium Atoms | 0 | 5 |
| Chemical Class | Phenylalkylpyrrolidine | Phenylalkylpyrrolidine |
The structural modification in this compound involves the replacement of hydrogen atoms at specific positions within the molecule, as indicated by the systematic nomenclature 1-[1-(Phenylmethyl)butyl]pyrrolidine-d5. The deuterium atoms are strategically positioned to avoid exchangeable sites, ensuring stability of the isotopic label during analytical procedures. This careful positioning is crucial for maintaining the integrity of the internal standard throughout sample preparation, chromatographic separation, and mass spectrometric analysis.
Fundamental Applications in Analytical Chemistry
This compound serves as a cornerstone in modern analytical chemistry applications, particularly in the development of sensitive and selective bioanalytical methods for prolintane quantification. The compound's primary application lies in its function as an internal standard for liquid chromatography-tandem mass spectrometry methods, where it enables precise quantification of prolintane in complex biological matrices. The stable isotope labeling approach addresses fundamental analytical challenges including matrix effects, extraction recovery variations, and instrumental drift that can compromise the accuracy and precision of quantitative measurements.
The implementation of this compound as an internal standard significantly improves the accuracy of mass spectrometry and liquid chromatography methods through compensation for analytical variability. Unlike structurally related compounds used as internal standards, stable isotope-labeled analogs like this compound exhibit nearly identical chemical behavior to the target analyte during sample preparation and chromatographic separation. This similarity ensures that any losses or modifications affecting the analyte during analysis will proportionally affect the internal standard, allowing for accurate correction of analytical results.
The effectiveness of stable isotope-labeled internal standards depends critically on their co-elution with the unlabeled compound during chromatographic separation. However, analytical scientists must be aware that deuterium isotope effects can sometimes result in slight retention time differences between the analyte and its deuterated analog, particularly in reversed-phase chromatography systems. These differences are attributed to changes in molecular lipophilicity when hydrogen atoms are replaced with deuterium, potentially leading to differential matrix effects that can impact analytical accuracy.
Therapeutic drug monitoring represents a significant application area for this compound, where accurate quantification of prolintane concentrations in biological samples is essential for optimizing treatment outcomes. The compound enables reliable analysis in pharmacokinetic studies, supporting the evaluation of drug absorption, distribution, metabolism, and elimination processes. Additionally, this compound facilitates metabolic research by providing a stable reference standard for investigating prolintane biotransformation pathways and identifying metabolic products.
| Application Area | Analytical Benefit | Technical Advantage |
|---|---|---|
| Mass Spectrometry | Enhanced accuracy | Compensation for matrix effects |
| Liquid Chromatography | Reliable quantification | Similar chemical behavior |
| Therapeutic Drug Monitoring | Precise concentration measurement | Stable isotopic reference |
| Pharmacokinetic Studies | Accurate bioanalysis | Reduced analytical variability |
| Metabolic Research | Stable reference standard | Consistent analytical performance |
The analytical methodology employing this compound typically involves multiple reaction monitoring mass spectrometry, where specific precursor-to-product ion transitions are monitored for both the analyte and internal standard. This approach provides high selectivity and sensitivity, enabling the detection and quantification of prolintane at clinically relevant concentrations in biological matrices such as plasma, serum, and urine. The use of this compound as an internal standard ensures that the analytical method maintains its performance characteristics across different sample batches and analytical runs, contributing to the overall reliability and robustness of bioanalytical procedures.
Properties
Molecular Formula |
C₁₅H₁₈D₅N |
|---|---|
Molecular Weight |
222.38 |
Synonyms |
1-[1-(Phenylmethyl)butyl]pyrrolidine-d5; 1-(1-Benzylbutyl)pyrrolidine-d5; 1-(α-Propylphenethyl)pyrrolidine-d5; 1-Phenyl-2-pyrrolidinylpentane-d5; Phenylpyrrolidinopentane-d5; Prolintan-d5; |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Molecular and Pharmacological Profiles of Prolintane-d5 and Analogous Compounds
Key Observations:
Structural Differences: this compound vs. this compound vs. Diphenidine: Diphenidine lacks the α-propyl chain but features two phenyl rings, conferring NMDA receptor antagonism instead of stimulant activity .
Pharmacological Divergence :
- Prolintane and Fluorolintane share stimulant properties, but Fluorolintane’s fluorination may reduce metabolic degradation, prolonging its half-life .
- Diphenidine, despite structural similarities (pyrrolidine core), exhibits dissociative effects via NMDA blockade, highlighting the critical role of side-chain modifications .
Analytical Differentiation
Table 2: Analytical Techniques for Distinguishing this compound from Analogues
| Technique | This compound | Fluorolintane | Diphenidine |
|---|---|---|---|
| GC-MS | Base peak: m/z 217 → 222 (d5) | Base peak: m/z 282 (fluorine) | Base peak: m/z 217 (no shift) |
| HPLC-UV | Retention time shift (deuterium) | Distinct λmax (fluorophenyl) | Similar RT to Prolintane |
| NMR | Deuterium signals (2.5–3.5 ppm) | Fluorine coupling (¹⁹F-NMR) | Aromatic proton splitting |
- Deuterium Effects: this compound’s isotopic signature in GC-MS avoids overlap with non-deuterated analogs, ensuring accurate quantification in complex matrices .
- Fluorine Detection : Fluorolintane’s ¹⁹F-NMR signals and distinct mass fragments (m/z 282) enable unambiguous identification .
Q & A
Q. How should researchers report this compound’s preclinical data to comply with NIH guidelines for rigor and transparency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
